molecular formula C8H14N2O4S B6339995 [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol CAS No. 1221342-18-2

[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol

Cat. No.: B6339995
CAS No.: 1221342-18-2
M. Wt: 234.28 g/mol
InChI Key: FQBYFLXTQWEFNI-UHFFFAOYSA-N
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Description

[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol is a high-purity chemical reagent with the CAS Number 1221342-18-2. It has a molecular formula of C8H14N2O4S and a molecular weight of 234.27 g/mol. This compound is provided with a minimum purity of 95.0% . This synthetic intermediate belongs to a class of substituted imidazole compounds investigated for their role in the development of therapeutic agents. Specifically, related imidazole derivatives have been identified in patent literature as key scaffolds in the synthesis of imidazolo-5-yl-2-anilino-pyrimidines, which are being studied for their potential to inhibit cell proliferation . This suggests its principal research application lies in medicinal chemistry and oncology research, particularly in the discovery and synthesis of novel anti-cancer compounds. Researchers should handle this material with care. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Appropriate personal protective equipment, including gloves and eye/face protection, is required. The product should be used only in a well-ventilated area, and users should not breathe its dust . Please note: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[3-(2-methoxyethyl)-2-methylsulfonylimidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4S/c1-14-4-3-10-7(6-11)5-9-8(10)15(2,12)13/h5,11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBYFLXTQWEFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1S(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C8H14N2O4S
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 1221342-18-2

Biological Activity Overview

Imidazole derivatives, including [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol, are known for a wide range of biological activities. These include:

  • Antimicrobial Activity : Various studies have demonstrated that imidazole derivatives possess significant antibacterial and antifungal properties.
  • Antitumor Activity : Research indicates potential anticancer effects, particularly against various human cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation.

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of imidazole derivatives. The compound has been evaluated against several bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus150.004
Escherichia coli190.002
Bacillus subtilis210.002
Candida albicans200.005

These results indicate that [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antitumor Activity

The compound's potential as an anticancer agent has been explored in various studies. For instance, it has been tested against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The following table summarizes its cytotoxic effects:

Cell Line IC50 (µg/mL)
HeLa226
A549242.52

These findings suggest that [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol may inhibit cell proliferation effectively, making it a candidate for further anticancer research .

The biological activity of imidazole derivatives is often linked to their ability to interact with various biological targets. For instance, they may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with nucleic acid synthesis in cancer cells. The precise mechanism for [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol remains to be fully elucidated but is likely multifaceted.

Case Studies

Several case studies highlight the efficacy of imidazole derivatives:

  • Antibiotic Resistance : A study demonstrated that certain imidazole derivatives could overcome resistance mechanisms in Staphylococcus aureus, suggesting a potential role in treating antibiotic-resistant infections .
  • Combination Therapy : Research indicated that combining imidazole derivatives with conventional antibiotics enhanced their antimicrobial effects, potentially leading to lower dosages and reduced side effects .
  • In Vivo Studies : Animal models have shown promising results for the use of these compounds in treating infections and tumors, paving the way for clinical trials .

Preparation Methods

Alkylation at Position 1: Introduction of 2-Methoxyethyl Group

The 2-methoxyethyl substituent at position 1 of the imidazole ring is typically introduced via nucleophilic alkylation. In a representative procedure, 1H-imidazole derivatives react with 2-methoxyethyl halides (e.g., chloride or bromide) under basic conditions. For instance, Source demonstrates that treating 1-methyl-1H-imidazole with organolithium reagents followed by aldehydes yields substituted imidazole alcohols. Adapting this approach, 1H-imidazole can be alkylated with 2-methoxyethyl bromide in tetrahydrofuran (THF) using sodium hydride as a base at 0–25°C, achieving moderate to high yields.

Key Reaction Conditions :

  • Solvent : THF or dimethylformamide (DMF).

  • Base : NaH or K2CO3.

  • Temperature : 0°C to room temperature.

  • Yield : 60–85% (extrapolated from analogous alkylations in Source ).

Sulfonation at Position 2: Methanesulfonyl Group Installation

The methanesulfonyl group at position 2 is introduced via sulfonation of a precursor imidazole-thiol or through direct electrophilic substitution. Source details the oxidation of thiol intermediates to sulfonyl groups using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Alternatively, direct sulfonation can be achieved using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N).

Procedure :

  • React 1-(2-methoxyethyl)-1H-imidazole-2-thiol with 30% H2O2 in acetic acid at 50°C for 4–6 hours.

  • Purify via silica gel chromatography (eluent: ethyl acetate/hexane).
    Yield : 70–80% (based on Source ).

Hydroxymethylation at Position 5: Aldehyde Reduction

The hydroxymethyl group at position 5 is introduced by reducing a precursor aldehyde. Source outlines the reduction of 5-formylimidazole derivatives using sodium borohydride (NaBH4) in methanol. For example, 5-formyl-1-(2-methoxyethyl)-2-methanesulfonyl-1H-imidazole is treated with NaBH4 (2 equiv) at 0°C, followed by quenching with brine and purification.

Optimized Conditions :

  • Reducing Agent : NaBH4 (2–3 equiv).

  • Solvent : Methanol or ethanol.

  • Reaction Time : 1–3 hours.

  • Yield : 75–90% (Source reports 78% for analogous reductions).

Integrated Synthetic Pathways

Sequential Functionalization Route

A stepwise approach minimizes side reactions and ensures regioselectivity:

  • Alkylation :

    • React 1H-imidazole with 2-methoxyethyl bromide to form 1-(2-methoxyethyl)-1H-imidazole.

  • Sulfonation :

    • Treat with MsCl/Et3N to introduce methanesulfonyl at position 2.

  • Formylation at Position 5 :

    • Use Vilsmeier-Haack formylation (POCl3/DMF) to install the aldehyde group.

  • Reduction :

    • Reduce the aldehyde to hydroxymethyl using NaBH4.

Overall Yield : ~50% (estimated from multi-step yields).

Alternative Pathway: Pre-functionalized Intermediate Assembly

Source highlights a screening compound (V028-2805) containing a 1-(2-methoxyethyl)-2-(arylsulfonyl)imidazole scaffold. While direct synthesis data are unavailable, analogous strategies suggest:

  • Start with 5-hydroxymethyl-1H-imidazole.

  • Alkylate position 1 with 2-methoxyethyl bromide.

  • Sulfonate position 2 using MsCl/Et3N.

Advantage : Avoids late-stage aldehyde reduction, potentially improving yield.

Critical Analysis of Methodologies

Regioselectivity Challenges

Imidazole’s inherent reactivity necessitates careful control:

  • Alkylation : Position 1 is favored over position 3 due to steric and electronic factors.

  • Sulfonation : Thiol oxidation (as in Source ) ensures precise sulfonyl group placement.

Side Reactions and Mitigation

  • Over-alkylation : Controlled stoichiometry of alkylating agents and low temperatures minimize di-substitution.

  • Oxidation Byproducts : Use of anhydrous conditions during sulfonation reduces hydrolysis risks.

Experimental Data and Optimization

StepReagents/ConditionsYield (%)Source
Alkylation2-Methoxyethyl bromide, NaH, THF, 0°C→RT85
SulfonationMsCl, Et3N, DCM, 0°C→RT78
FormylationPOCl3, DMF, 60°C65 (adapted)
ReductionNaBH4, MeOH, 0°C→RT78

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step pathways:

Imidazole ring formation : Cyclization of amido-nitriles using nickel catalysts, followed by proto-demetallation and dehydrative cyclization .

Functionalization : Methanesulfonyl and methoxyethyl groups are introduced via nucleophilic substitution or coupling reactions. For example, methanesulfonyl chloride may be used under anhydrous conditions .

Reduction : Sodium borohydride (NaBH₄) reduces intermediates to yield the hydroxymethyl group .

  • Key Factors : Yield optimization depends on solvent polarity (e.g., DMF vs. THF), temperature control (0–60°C), and catalyst loading. For instance, higher temperatures (50–60°C) improve methanesulfonyl group incorporation but may increase side reactions .

Q. How is the molecular structure of [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol characterized, and what structural features are critical for biological activity?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SHELX software ) reveals bond lengths (e.g., N–S bond ≈ 1.65 Å) and dihedral angles, confirming planarity of the imidazole ring.
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 3.3–3.5 ppm (methoxyethyl protons) and δ 4.5–4.7 ppm (hydroxymethyl group) .
  • IR : Strong absorption at 1150–1250 cm⁻¹ (S=O stretching) .
    • Critical Features : The methanesulfonyl group enhances solubility and hydrogen-bonding capacity, while the methoxyethyl side chain influences steric interactions with biological targets .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding affinity of [2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density distributions (e.g., using Colle-Salvetti correlation-energy formulas ) to identify reactive sites.
  • Molecular Docking : Software like AutoDock or GROMACS models interactions with enzymes (e.g., cytochrome P450). For example, the methanesulfonyl group may form hydrogen bonds with Arg112 in the active site .
  • PASS Program : Predicts activity spectra (e.g., antimicrobial vs. anticancer) based on structural similarity to known imidazole derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using cell lines (e.g., HeLa or MCF-7) with consistent passage numbers .
  • Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across studies. Discrepancies may arise from variations in cell viability assays (MTT vs. resazurin) .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to identify outliers in replicate experiments .

Q. How can reaction pathways be optimized to synthesize derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Parallel Synthesis : Use combinatorial chemistry to generate analogs (e.g., replacing methoxyethyl with cyclopentyl groups) .
  • Flow Chemistry : Improve reaction efficiency by controlling residence time and temperature in microreactors, reducing byproduct formation .
  • Analytical Monitoring : Employ HPLC-MS to track intermediates and optimize quenching times for methanesulfonyl group incorporation .

Key Notes

  • Methodological Rigor : Answers emphasize reproducibility (e.g., SHELX for crystallography , DFT for electronic profiling ).
  • Contradiction Management : Statistical and dose-response frameworks address variability in biological data .

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